molecular formula C11H13NO5 B13584655 3-(6-Methoxypyridin-3-yl)pentanedioic acid

3-(6-Methoxypyridin-3-yl)pentanedioic acid

Katalognummer: B13584655
Molekulargewicht: 239.22 g/mol
InChI-Schlüssel: MIRUJENWDZDFOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-Methoxypyridin-3-yl)pentanedioic acid is an organic compound with a unique structure that includes a methoxy group attached to a pyridine ring, which is further connected to a pentanedioic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxypyridin-3-yl)pentanedioic acid typically involves the reaction of 6-methoxypyridine with a suitable pentanedioic acid derivative under controlled conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also a key consideration in industrial processes .

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-Methoxypyridin-3-yl)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid groups can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-(6-Hydroxypyridin-3-yl)pentanedioic acid, while reduction of the carboxylic acid groups can produce 3-(6-Methoxypyridin-3-yl)pentanol.

Wissenschaftliche Forschungsanwendungen

3-(6-Methoxypyridin-3-yl)pentanedioic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(6-Methoxypyridin-3-yl)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Methoxypyridin-3-ylboronic acid: Similar structure but with a boronic acid group instead of a pentanedioic acid moiety.

    3-(6-Hydroxypyridin-3-yl)pentanedioic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

3-(6-Methoxypyridin-3-yl)pentanedioic acid is unique due to the presence of both a methoxy group and a pentanedioic acid moiety, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H13NO5

Molekulargewicht

239.22 g/mol

IUPAC-Name

3-(6-methoxypyridin-3-yl)pentanedioic acid

InChI

InChI=1S/C11H13NO5/c1-17-9-3-2-7(6-12-9)8(4-10(13)14)5-11(15)16/h2-3,6,8H,4-5H2,1H3,(H,13,14)(H,15,16)

InChI-Schlüssel

MIRUJENWDZDFOC-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C(C=C1)C(CC(=O)O)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.